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Compound of Interest

Compound Name: 4-Chloro-2-(morpholin-4-yl)phenol

CAS No.: 41536-45-2

Cat. No.: B13998106

Get Quote

Technical Monograph: 4-Chloro-2-
morpholinophenol
Compound Class: Halogenated Aminophenol Derivative Primary Application: Pharmacophore

scaffolding, Fragment-based Drug Discovery (FBDD)

Part 1: Molecular Identity & Stoichiometry
The precise stoichiometric characterization of 4-Chloro-2-morpholinophenol is critical for

accurate molarity calculations in high-throughput screening (HTS) and synthetic stoichiometry.

Physicochemical Data Profile
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Parameter Value Technical Note

IUPAC Name
4-Chloro-2-(morpholin-4-

yl)phenol

"Morpholino" denotes

attachment via the nitrogen

atom at the ortho position

relative to the hydroxyl group.

Chemical Formula C₁₀H₁₂ClNO₂

Confirmed via elemental

accounting of the phenol base,

chloro-substituent, and

morpholine ring.

Molecular Weight 213.66 g/mol
Average mass for gravimetric

preparation.

Monoisotopic Mass 213.0557 Da

Essential for High-Resolution

Mass Spectrometry (HRMS)

extraction windows (M+H⁺:

214.063).

CLogP (Calc) ~1.8 - 2.1

Moderate lipophilicity; the

morpholine ring lowers LogP

relative to 2,4-dichlorophenol,

improving aqueous solubility.

pKa (Calc) ~8.5 (Phenolic OH)

The ortho-morpholine group

may induce an intramolecular

H-bond, slightly elevating the

pKa compared to 4-

chlorophenol.

Structural Architecture
The molecule combines three distinct functional domains:

Phenolic Core: Provides a hydrogen bond donor/acceptor site.

4-Chloro Substituent: Blocks metabolic oxidation at the para position (CYP450 stability) and

increases lipophilicity.
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2-Morpholino Group: A critical solubilizing moiety that also acts as a hydrogen bond

acceptor.
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Figure 1: Structural connectivity and pharmacophoric features of 4-Chloro-2-morpholinophenol.

Note the potential for intramolecular hydrogen bonding between the hydroxyl proton and the

morpholine nitrogen.

Part 2: Synthetic Pathways & Causality
Synthesis of this compound typically avoids direct chlorination of 2-morpholinophenol due to

regioselectivity issues. The most robust pathway utilizes 4-Chloro-2-aminophenol as the

starting material.

Preferred Route: Bis-alkylation Cyclization
This method is preferred for its cost-effectiveness and scalability. It constructs the morpholine

ring directly on the aniline nitrogen.

Mechanism: Double nucleophilic substitution (

) of the primary amine onto bis(2-chloroethyl)ether.

Protocol Logic:

Base Selection:
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is used to scavenge the HCl byproduct without deprotonating the phenol (pKa ~10)
aggressively enough to cause significant O-alkylation side products, although control of pH is
vital.

Solvent: DMF or Toluene/Water (biphasic) ensures solubility of the polar aminophenol while

facilitating the high temperature required for cyclization.
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Figure 2: Synthetic workflow via cyclization. This route minimizes regioisomeric impurities

common in direct halogenation routes.

Alternative Route: Buchwald-Hartwig Coupling
For higher purity requirements (drug substance generation), a palladium-catalyzed coupling

between 2-Bromo-4-chlorophenol and Morpholine is superior, though more expensive.

Catalyst:

/ BINAP.

Advantage: Eliminates the risk of bis-alkylation on the oxygen.
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Part 3: Analytical Protocols
To validate the identity and purity of 4-Chloro-2-morpholinophenol, the following self-validating

protocols are recommended.

High-Performance Liquid Chromatography (HPLC)
Because of the amphoteric nature (acidic phenol, basic morpholine), peak tailing is a common

risk. A charged surface hybrid (CSH) or end-capped C18 column is required.

Method Parameters:

Column: C18,

,

(e.g., Waters XBridge or Agilent Zorbax).

Mobile Phase A: Water + 0.1% Formic Acid (Maintains phenol protonation, improves shape).

Mobile Phase B: Acetonitrile.[1][2]

Gradient: 5% B to 95% B over 15 minutes.

Flow Rate: 1.0 mL/min.

Detection: UV @ 280 nm (Phenol

transition).

Expected Retention: The compound will elute after 4-chloro-2-aminophenol (more polar) but

before 4-chlorophenol (more lipophilic), typically in the 40-60% B range.

Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-

is preferred to visualize the phenolic proton and prevent exchange broadening.

Diagnostic Signals (¹H NMR, 400 MHz):
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Phenolic OH: Singlet,

9.5–10.5 ppm (Broad,

exchangeable).

Aromatic Region:

~6.8–7.0 ppm (d, 1H, H-6, ortho to OH).

~7.1–7.3 ppm (dd, 1H, H-5).

~7.4–7.6 ppm (d, 1H, H-3, meta to OH).

Morpholine Ring:

~3.7 ppm (t, 4H,

).

~2.9 ppm (t, 4H,

).

Part 4: Handling & Stability (E-E-A-T)
Safety Warning: As a chlorophenol derivative, this compound possesses potential skin

sensitizing properties and aquatic toxicity.

Storage: Store at +4°C under Argon. Morpholine nitrogens are susceptible to N-oxidation

over long periods in air.

Solubility: Soluble in DMSO, Methanol, and Ethyl Acetate. Poorly soluble in water at neutral

pH; solubility increases at pH > 10 (phenolate formation) or pH < 4 (ammonium formation).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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